3-Chlorobenzenecarbaldehyde oxime
Description
3-Chlorobenzenecarbaldehyde oxime (CAS RN: 4006-79-5), also known as m-chlorobenzaldoxime, is an aromatic oxime derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.581 g/mol . It is characterized by a chlorine substituent at the meta position of the benzene ring and an oxime functional group (-CH=N-OH). Key physicochemical properties include a density of 1.2 g/cm³, a boiling point of 247.1°C at 760 mmHg, and a logP (octanol-water partition coefficient) of 2.70, indicating moderate lipophilicity . This compound is utilized in organic synthesis and pharmaceutical research due to its reactivity as a nucleophile and chelating agent .
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H |
InChI Key |
PEGODJOFVRYPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzenecarbaldehyde oxime can be synthesized through the condensation of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, to yield the desired oxime. The general reaction is as follows:
3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzenecarbaldehyde Oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of zinc oxide as a catalyst under solvent-free conditions, which minimizes waste and environmental impact . This green chemistry approach is advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzenecarbaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Nitriles: Formed through oxidation of the oxime group.
Amines: Formed through reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-Chlorobenzenecarbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chlorobenzenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo nucleophilic addition reactions with various biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
Positional Isomers: 4-Chlorobenzenecarbaldehyde Oxime
The para-substituted isomer (4-chlorobenzenecarbaldehyde oxime, CAS RN: 3848-36-0) shares the same molecular formula (C₇H₆ClNO) but differs in chlorine placement. Key differences include:
- Density : 1.21 g/cm³ vs. 1.2 g/cm³ (meta isomer) .
- Boiling Point : 233.2°C (para) vs. 247.1°C (meta) .
- logP : 2.148 (para) vs. 2.70 (meta), suggesting the meta isomer is more lipophilic .
Structural Implications : The lower boiling point of the para isomer may reflect reduced molecular symmetry compared to the meta derivative, affecting intermolecular interactions. The higher logP of the meta isomer could enhance membrane permeability in biological systems .
Functional Group Variants: 3-Cyanobenzaldehyde Oxime
3-Cyanobenzaldehyde oxime (CAS RN: 64847-76-3, C₈H₆N₂O) replaces chlorine with a nitrile (-CN) group. Key distinctions:
- Molecular Weight : 146.146 g/mol vs. 155.581 g/mol (meta-chloro) .
- logP : 1.366 vs. 2.70 (meta-chloro), indicating reduced lipophilicity due to the polar nitrile group .
- Applications : The nitrile group may facilitate coordination to transition metals, but its lower logP could limit bioavailability compared to chloro derivatives .
Complex Substituted Oximes: 4,6-Dichloro-2H-Chromene-3-Carbaldehyde Oxime
This compound (ZINC ID: 00107778) features a chromene ring and two chlorine substituents. Notable properties:
- Applications : Demonstrated anti-cancer activity in preclinical studies, highlighting the role of halogenation and ring systems in modulating pharmacological effects .
Physicochemical and Hazard Comparison Table
Research Findings and Implications
Substituent Position Matters : The meta-chloro isomer exhibits higher lipophilicity (logP = 2.70) than its para counterpart (logP = 2.148), which may influence solubility and bioavailability in drug design .
Functional Group Effects : Replacing chlorine with a nitrile group reduces logP by ~50%, underscoring the role of electronegative substituents in polarity modulation .
Hazard Profiles : While chloro-aromatic oximes are generally irritants (Xi), aliphatic oximes like phosgene oxime (CX) are highly toxic due to rapid tissue penetration and corrosive effects .
Q & A
Q. What are the optimal synthetic routes for 3-Chlorobenzenecarbaldehyde oxime, and what variables influence yield?
- Methodological Answer : The synthesis typically involves condensation of 3-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key steps include:
- Refluxing in ethanol with triethylamine for 5 hours to form the oxime intermediate .
- Purification via column chromatography using silica gel and a petroleum ether/ether eluent .
- Alternative methods use chlorination (e.g., Cl₂ gas) for subsequent functionalization .
- Critical Variables :
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm oxime (C=N-OH) proton shifts (~8–10 ppm) and aromatic signals .
- IR : Detect N-O stretch (~930 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) .
- GC-FTIR : Resolve isomer dynamics (e.g., E/Z configurations) via wavenumber-selective chromatograms .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the oxime group participate in radical-mediated cross-coupling reactions?
- Methodological Answer : The oxime’s N-O bond can undergo single-electron transfer (SET) with catalysts (e.g., N-heterocyclic carbenes), generating ketyl and iminyl radicals. Example mechanism:
Breslow Intermediate Formation : NHC reacts with aldehydes to form an enolate intermediate .
Radical Generation : Enolate induces SET with oxime esters, producing persistent radicals for coupling .
Product Formation : Radical recombination yields ketonitriles or functionalized aromatics .
- Key Consideration : Solvent polarity and base strength (e.g., DBU) modulate radical stability .
Q. How can researchers address contradictions in pharmacological data for oxime derivatives?
- Methodological Answer : Discrepancies in anti-inflammatory or toxicity data may arise from:
- Dosing Protocols : Intraperitoneal vs. oral administration alters bioavailability .
- Model Systems : Rat carrageenan assays (acute inflammation) vs. murine chronic models .
- Analytical Workflow :
Dose-Response Curves : Validate efficacy thresholds (e.g., ED₅₀) across species.
Histopathology : Correlate biochemical data with tissue-level effects .
Meta-Analysis : Compare results with structurally analogous oximes (e.g., acetone oxime ).
Q. What strategies optimize reaction scalability for oxime derivatives in continuous flow systems?
- Methodological Answer :
- Flow Reactors : Enhance heat/mass transfer for chlorination steps (critical for minimizing byproducts) .
- Green Chemistry : Replace Cl₂ with NaClO or Oxone® to reduce hazardous waste .
- Process Monitoring :
| Parameter | Target Range |
|---|---|
| Temperature | 25–40°C (prevents decomposition) |
| Residence Time | 10–30 min (balances conversion and throughput) . |
Q. How do hydrogen-bonding networks influence oxime reactivity in aqueous environments?
- Methodological Answer :
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map hydrogen-bonded intermediates in water .
- Experimental Validation :
- Compare kinetics of formaldehyde oxime (simple model) vs. acetone oxime (steric effects) .
- Monitor intermediates via in situ FTIR or cryo-MS .
- Key Insight : Water expulsion barriers determine intermediate stability (e.g., intermediate 4 vs. 7 in acetone oxime) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
